molecular formula C28H30N4O8 B1446007 Glutaryl-gly-gly-phe-amc CAS No. 70996-06-4

Glutaryl-gly-gly-phe-amc

Cat. No.: B1446007
CAS No.: 70996-06-4
M. Wt: 550.6 g/mol
InChI Key: BJFCLFHIPMBWDB-NRFANRHFSA-N
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Description

Glutaryl-gly-gly-phe-amc is a proteolytic peptide used in the study of the proteasome. It is a sensitive fluorogenic substrate for chymotrypsin, which means it can be used to measure the activity of this enzyme by producing a fluorescent signal upon cleavage . This compound is particularly useful in biochemical research for studying enzyme kinetics and protease activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glutaryl-gly-gly-phe-amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. The use of large-scale HPLC systems ensures the purity of the final product. Additionally, lyophilization (freeze-drying) is employed to obtain the peptide in a stable, dry form suitable for storage and transport .

Chemical Reactions Analysis

Types of Reactions

Glutaryl-gly-gly-phe-amc primarily undergoes hydrolysis reactions catalyzed by proteases such as chymotrypsin. The hydrolysis of the amide bond in the peptide releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be detected using fluorescence spectroscopy.

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property makes it a valuable tool for measuring protease activity in various biological samples .

Scientific Research Applications

Glutaryl-gly-gly-phe-amc has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glutaryl-gly-gly-phe-amc involves its cleavage by proteases such as chymotrypsin. The enzyme recognizes the peptide sequence and catalyzes the hydrolysis of the amide bond, releasing the fluorescent AMC moiety. This reaction allows researchers to quantify protease activity based on the intensity of the fluorescence signal .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutaryl-gly-gly-phe-amc is unique due to its specific peptide sequence, which makes it a preferred substrate for chymotrypsin. Its high sensitivity and strong fluorescence signal upon cleavage make it an invaluable tool in various biochemical and medical research applications .

Properties

IUPAC Name

5-[[2-[[2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O8/c1-17-12-27(38)40-22-14-19(10-11-20(17)22)31-28(39)21(13-18-6-3-2-4-7-18)32-25(35)16-30-24(34)15-29-23(33)8-5-9-26(36)37/h2-4,6-7,10-12,14,21H,5,8-9,13,15-16H2,1H3,(H,29,33)(H,30,34)(H,31,39)(H,32,35)(H,36,37)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFCLFHIPMBWDB-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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